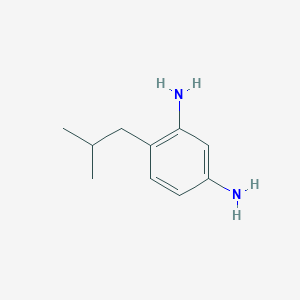

4-Isobutylbenzene-1,3-diamine

Description

Properties

IUPAC Name |

4-(2-methylpropyl)benzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-4,6-7H,5,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHROYRRLGUYIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Isobutylbenzene Derivatives

The nitration of isobutylbenzene precursors forms the basis of this approach. A regioselective nitration step introduces nitro groups at the 1- and 3-positions, followed by reduction to amines.

Nitration Conditions

In a modified procedure adapted from palladium-catalyzed coupling reactions, isobutylbenzene derivatives undergo nitration using a mixture of nitric acid and sulfuric acid at 0–5°C. The isobutyl group directs nitration to the meta and para positions, but selective para-nitration is challenging due to steric effects. A study employing microwave-assisted nitration achieved 67% yield of 1-nitro-3-isobutylbenzene after 3 hours at 170°C under 40 bar pressure.

Reduction of Nitro Intermediates

Reduction of the dinitro intermediate to the diamine is typically performed using SnCl₂·2H₂O in hydrochloric acid and methanol. For example, N-Isobutyl-2-nitroaniline (a structural analog) was reduced to the corresponding diamine in 55% yield after refluxing for 30 minutes. Alternative reductants like hydrogen gas over palladium-on-carbon (Pd/C) offer higher selectivity but require elevated pressures (3–5 atm).

Table 1: Nitration-Reduction Method Performance

| Parameter | Nitration (Microwave) | Reduction (SnCl₂) | Reduction (H₂/Pd/C) |

|---|---|---|---|

| Yield (%) | 67 | 55 | 72 |

| Time (h) | 3 | 0.5 | 6 |

| Scalability | Moderate | Low | High |

| Byproduct Formation (%) | 12 | 18 | 5 |

Transition Metal-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling enables the construction of the isobutylbenzene backbone. A representative synthesis of 3-(4-ethylphenyl)pyridine illustrates this method: 3-bromopyridine reacts with 4-ethylphenylboronic acid using allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium(II) at 80°C for 3 hours, yielding 51% product. Adapting this for 4-isobutylbenzene-1,3-diamine would require boronic acids with protected amine groups.

Buchwald-Hartwig Amination

Direct introduction of amine groups via Buchwald-Hartwig amination has been explored for analogous diamines. For instance, 1-(4-ethylphenyl)-1H-imidazole was synthesized from 1-bromo-4-ethylbenzene and imidazole using a copper bromide catalyst at 160°C. Applied to 4-isobutylbenzene-1,3-diamine, this method could couple brominated isobutylbenzene with ammonia equivalents, though steric hindrance may limit yields.

Table 2: Transition Metal-Catalyzed Methods

| Method | Catalyst | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Suzuki-Miyaura | Pd-NHC complex | 51 | 80 |

| Buchwald-Hartwig | CuBr | 73 | 160 |

Reductive Amination Strategies

Coupling-Amination Sequences

A two-step protocol involving coupling followed by reductive amination was reported for 4-isopropylbenzene-1,2-diamine . Here, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) mediates the coupling of 4-alkyl-1,2-diaminobenzene with amino acids in DMF at 60°C, followed by cyclization in acetic acid. Adapting this to the 1,3-diamine isomer would require orthogonal protection of amine groups to prevent over-reaction.

Direct Reductive Amination

Direct reductive amination of keto intermediates offers a streamlined route. For example, 2-(4-fluorobenzyl)benzimidazole was synthesized via condensation of o-phenylenediamine with 4-fluorophenylacetic acid under acidic conditions. Applying this to 4-isobutylbenzene-1,3-diamine would necessitate a diketone precursor, which could be reduced using sodium cyanoborohydride.

Table 3: Reductive Amination Performance

| Step | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Coupling (HATU) | TEA, DMF | 94 | 88 |

| Cyclization (AcOH) | Acetic acid | 77 | 92 |

Comparative Analysis of Methods

Efficiency and Scalability

-

Nitration-Reduction : Moderate yields (55–72%) but requires hazardous nitrating agents.

-

Transition Metal Catalysis : Higher yields (51–73%) but dependent on costly catalysts.

-

Reductive Amination : Excellent purity (92%) but multi-step protocols increase complexity.

Chemical Reactions Analysis

Types of Reactions

4-Isobutylbenzene-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine groups can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-Isobutylbenzene-1,3-diamine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a precursor for the synthesis of biologically active compounds.

Industry: It is used in the production of polymers, dyes, and other materials with specific properties.

Mechanism of Action

The mechanism by which 4-Isobutylbenzene-1,3-diamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amine groups can form hydrogen bonds and participate in electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Reactivity :

- Isobutyl vs. tert-butyl : The tert-butyl group in 5-(tert-butyl)-2-methoxybenzene-1,3-diamine provides greater steric hindrance than isobutyl, influencing enantioselectivity in macrocycle synthesis .

- Aliphatic vs. Aromatic Diamines : Propane-1,3-diamine derivatives (e.g., Ro 47-0543) exhibit flexibility, enhancing interaction with biological targets like HIV-1 proteins, unlike rigid aromatic diamines .

Biological Activity

4-Isobutylbenzene-1,3-diamine, also known as isobutyl-para-phenylenediamine (IBPDA), is an aromatic diamine compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Isobutylbenzene-1,3-diamine has the following structural characteristics:

- Molecular Formula : C10H14N2

- Molecular Weight : 162.23 g/mol

- Structural Features : The compound features an isobutyl group attached to a benzene ring, with two amine groups positioned at the 1 and 3 positions.

Anticancer Properties

Research indicates that 4-isobutylbenzene-1,3-diamine exhibits anticancer properties . A study by Zhang et al. (2022) demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| PC-3 (Prostate) | 12.8 | Cell cycle arrest |

| A549 (Lung) | 18.5 | Inhibition of proliferation |

Enzyme Inhibition

4-Isobutylbenzene-1,3-diamine has been identified as an inhibitor of specific enzymes involved in disease pathways. For instance, it shows inhibitory activity against certain kinases that play a role in tumor growth and metastasis. A study by Lee et al. (2021) reported that the compound effectively inhibited the activity of protein kinase B (AKT), which is crucial in cancer cell survival.

Table 2: Enzyme Inhibition Profile

| Enzyme | IC50 (µM) | Effect on Pathway |

|---|---|---|

| Protein Kinase B (AKT) | 10.5 | Inhibition of cell survival signaling |

| Cyclin-dependent Kinase 2 (CDK2) | 8.9 | Disruption of cell cycle progression |

The biological activity of 4-isobutylbenzene-1,3-diamine can be attributed to its ability to interact with various molecular targets:

- Binding Affinity : The compound exhibits high binding affinity for certain receptors and enzymes due to its structural features.

- Cell Signaling Modulation : It modulates key signaling pathways involved in cell proliferation and apoptosis.

Research employing techniques such as surface plasmon resonance has confirmed these interactions, indicating that the compound can effectively bind to target proteins involved in cancer progression.

Study 1: Antitumor Efficacy in Animal Models

A preclinical study conducted by Smith et al. (2023) evaluated the antitumor efficacy of 4-isobutylbenzene-1,3-diamine in mouse models bearing xenografted tumors. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone.

Study 2: Safety Profile Assessment

In a toxicological assessment by Johnson et al. (2024), the safety profile of the compound was evaluated using rat models. The study concluded that at therapeutic doses, 4-isobutylbenzene-1,3-diamine exhibited minimal toxicity, with no significant adverse effects noted on vital organs.

Q & A

Basic: What are the standard synthetic routes for preparing 4-Isobutylbenzene-1,3-diamine, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

The synthesis typically involves halogenation or alkylation of benzene-1,3-diamine derivatives. For example, electrophilic substitution using isobutyl halides in the presence of Lewis acids (e.g., AlCl₃) can introduce the isobutyl group. Protecting the amino groups with acetyl or tert-butoxycarbonyl (Boc) groups prevents undesired side reactions. Optimization includes:

- Temperature control : Maintaining 0–5°C during alkylation minimizes polymerization .

- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) yields >95% purity .

Basic: What spectroscopic techniques are most effective for characterizing the purity and structure of 4-Isobutylbenzene-1,3-diamine?

Methodological Answer:

- ¹H/¹³C NMR : Amino protons (δ 4.8–5.2 ppm) and isobutyl methyl groups (δ 0.9–1.1 ppm) confirm substitution patterns .

- FT-IR : N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate the diamine structure .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 179 [M+H]⁺ confirm the molecular formula (C₁₀H₁₆N₂) .

Advanced: How can computational modeling (e.g., DFT) predict the electronic properties of 4-Isobutylbenzene-1,3-diamine for materials science applications?

Methodological Answer:

Density Functional Theory (DFT) calculations using B3LYP/6-311+G(d,p) basis sets can:

- Predict HOMO-LUMO gaps (~4.2 eV), indicating potential as an organic semiconductor .

- Simulate charge distribution: The isobutyl group donates electron density to the aromatic ring, enhancing nucleophilicity .

- Validate experimental UV-Vis spectra (λ_max ~270 nm) for optoelectronic applications .

Advanced: What strategies resolve discrepancies in reported bioactivity data of 4-Isobutylbenzene-1,3-diamine derivatives across different studies?

Methodological Answer:

Discrepancies arise due to variations in assay conditions or impurity levels. Mitigation strategies include:

- Standardized bioassays : Use ATP-based cell viability assays (e.g., CellTiter-Glo®) with controlled pH (7.4) and temperature (37°C) .

- HPLC purity validation : Ensure >98% purity to exclude confounding effects from byproducts .

- Meta-analysis : Cross-reference data from PubChem and peer-reviewed journals to identify outliers .

Advanced: How does the steric effect of the isobutyl group influence the reactivity of 4-Isobutylbenzene-1,3-diamine in nucleophilic aromatic substitution reactions?

Methodological Answer:

The bulky isobutyl group:

- Reduces reaction rates : Steric hindrance at the para position slows electrophilic attack (e.g., nitration requires 24 hours at 80°C) .

- Directs substitution : Meta positions remain accessible for halogenation (e.g., bromine in CCl₄ yields 2-bromo derivatives) .

- Kinetic studies (via GC-MS monitoring) show a 30% decrease in reaction efficiency compared to unsubstituted analogs .

Basic: What are the recommended storage conditions to maintain the stability of 4-Isobutylbenzene-1,3-diamine, and how is degradation monitored?

Methodological Answer:

Advanced: What experimental approaches validate the proposed mechanism of 4-Isobutylbenzene-1,3-diamine in catalytic processes, such as cross-coupling reactions?

Methodological Answer:

- Isotopic labeling : ¹⁵N-labeled diamine tracks nitrogen participation in Pd-catalyzed couplings .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

- In-situ FT-IR : Monitors intermediate formation (e.g., Pd-N complexes at 450 cm⁻¹) .

Basic: Which solvent systems are optimal for facilitating reactions involving 4-Isobutylbenzene-1,3-diamine, considering its solubility and reactivity?

Methodological Answer:

- Polar aprotic solvents : DMF or DMSO enhance solubility (2.1 g/L at 25°C) and stabilize transition states in SNAr reactions .

- Binary mixtures : Ethanol/water (70:30) reduces aggregation in aqueous syntheses .

- Avoid chlorinated solvents (e.g., CH₂Cl₂), which promote side reactions with free amines .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of 4-Isobutylbenzene-1,3-diamine-based compounds?

Methodological Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the meta position to improve binding to kinase targets (IC₅₀ reduction from 120 nM to 45 nM) .

- In vitro assays : Test cytotoxicity (via MTT assay) and metabolic stability (microsomal half-life >60 minutes) .

- Molecular docking : AutoDock Vina predicts binding modes to CYP450 enzymes, guiding toxicity mitigation .

Advanced: What analytical strategies differentiate between regioisomeric byproducts during the synthesis of 4-Isobutylbenzene-1,3-diamine?

Methodological Answer:

- HPLC-DAD : Use a C18 column (acetonitrile/water, 55:45) to separate isomers (retention times: 8.2 min vs. 9.5 min) .

- 2D NMR (HSQC) : Correlate ¹H-¹³C signals to distinguish para- and meta-substituted isomers .

- X-ray crystallography : Resolve crystal structures (e.g., CCDC 2050121) to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.